molecular formula C10H15N B1580676 2-ETHYL-6-ISOPROPYLPYRIDINE CAS No. 74701-47-6

2-ETHYL-6-ISOPROPYLPYRIDINE

Cat. No.: B1580676
CAS No.: 74701-47-6
M. Wt: 149.23 g/mol
InChI Key: FBJCTMMJWADBLG-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives in Modern Chemical Research

Pyridine derivatives are a cornerstone of modern chemical research, largely due to their versatile reactivity and wide-ranging biological activities. ajrconline.org The nitrogen atom in the pyridine ring imparts unique electronic properties, making it a valuable scaffold in drug discovery and development. enpress-publisher.comresearchgate.net Medicinal chemists have long been captivated by the therapeutic potential of pyridine-based compounds, leading to the synthesis of numerous novel molecules with applications as antimicrobial, and anticancer agents, among others. researchgate.net Beyond medicine, pyridine derivatives are integral to the agrochemical industry, serving as key components in insecticides, fungicides, and herbicides. enpress-publisher.com Their utility also extends to the textile industry for dye production and as catalysts in various chemical transformations. enpress-publisher.comwisdomlib.org The adaptability of the pyridine nucleus as a starting material for structural modifications offers immense scope for creating new chemical entities with tailored properties. researchgate.net

The Unique Role of Alkyl Substitution Patterns in Pyridine Chemistry

The introduction of alkyl groups onto the pyridine ring significantly influences its chemical and physical properties. wisdomlib.org Alkyl substituents can alter the basicity, volatility, and steric environment of the pyridine molecule. wisdomlib.org These modifications are not merely incremental; they can fundamentally change the reactivity and selectivity of the pyridine derivative in chemical reactions. For instance, the position and size of alkyl groups can direct the outcome of electrophilic and nucleophilic substitution reactions. gcwgandhinagar.com

The presence of alkyl groups at the 2- and 6-positions, as seen in 2-ethyl-6-isopropylpyridine, creates a sterically hindered environment around the nitrogen atom. This steric hindrance can impact the coordination chemistry of the pyridine, influencing its ability to act as a ligand or a base. acs.org Furthermore, the electronic effects of alkyl groups, which are generally electron-donating, can increase the electron density of the pyridine ring, although the inductive effect of the nitrogen atom still makes the ring less nucleophilic than benzene. gcwgandhinagar.com The interplay between steric and electronic effects imparted by different alkyl substitution patterns is a key area of study in pyridine chemistry, enabling the fine-tuning of molecular properties for specific applications.

Scope and Research Trajectories for this compound

Research into this compound is multifaceted, touching upon fundamental aspects of its synthesis, reactivity, and potential applications. Current research trajectories are focused on several key areas. One significant area is the development of more efficient and selective synthetic methodologies. While classical methods exist, there is a continuous drive to discover novel catalytic systems and reaction conditions that improve yields and reduce byproducts. acs.org

Another important avenue of research involves exploring the unique reactivity of this compound as a sterically hindered base and ligand in organic synthesis. Its specific steric and electronic profile makes it a candidate for applications where controlled basicity and coordination are crucial. Furthermore, there is ongoing interest in the derivatization of this compound to create more complex molecules with potential applications in materials science and as intermediates for pharmaceuticals and agrochemicals. chembk.com Investigations into its spectroscopic and physical properties also continue, providing a deeper understanding of its molecular behavior. rsc.org

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular Formula C10H15N nih.govnist.govscbt.com
Molecular Weight 149.23 g/mol nih.govscbt.com
CAS Number 74701-47-6 nih.govchemeo.com
IUPAC Name 2-ethyl-6-propan-2-ylpyridine nih.gov
XLogP3 2.8 nih.gov
Monoisotopic Mass 149.120449483 Da nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-6-propan-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-4-9-6-5-7-10(11-9)8(2)3/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJCTMMJWADBLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CC=C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30225688
Record name 2-Ethyl-6-isopropyl pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74701-47-6
Record name 2-Ethyl-6-isopropyl pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074701476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethyl-6-isopropyl pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30225688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations of 2 Ethyl 6 Isopropylpyridine

Regioselective Alkylation Strategies for Pyridine (B92270) Core Functionalization

Achieving regioselective alkylation of the pyridine ring is a fundamental challenge in heterocyclic chemistry. The electron-deficient nature of the pyridine nucleus makes it susceptible to nucleophilic attack, but controlling the position of substitution, particularly for the introduction of multiple different alkyl groups, requires sophisticated synthetic design.

Alkyllithium-Mediated Pyridine Alkylation

Direct alkylation of pyridines using alkyllithium reagents is a classical yet powerful method for C-H functionalization. The regioselectivity of this reaction is highly dependent on the aggregation state of the alkyllithium reagent, which can be influenced by the choice of solvent and other additives. Mechanistic studies have shown that the structural dynamics of alkyllithium clusters can direct the site of functionalization. For instance, tetrameric clusters of methyllithium tend to favor C4-alkylation, whereas dimeric clusters of sec-butyllithium promote C2-alkylation acs.org.

While the direct dialkylation of pyridine with two different alkyllithium reagents to form an unsymmetrical 2,6-disubstituted pyridine like 2-ethyl-6-isopropylpyridine can be challenging due to competing reactions and potential for over-alkylation, a sequential approach can be envisioned. The initial alkylation at the C2 position can introduce steric hindrance that may suppress further alkylation at the C6 position under the same conditions acs.org. Therefore, careful optimization of reaction parameters, including the stoichiometry of the alkyllithium reagent and the reaction temperature, is crucial.

A general approach involves the reaction of pyridine with an excess of an alkyllithium compound to achieve 2,6-dialkylation rsc.org. However, for the synthesis of an unsymmetrically substituted pyridine, a stepwise approach would be necessary, potentially involving a protecting group strategy or the use of a pre-functionalized pyridine starting material.

Catalytic Routes for Ethyl and Isopropyl Group Introduction

Catalytic methods offer a more atom-economical and often milder alternative to stoichiometric organometallic reagents for the introduction of alkyl groups. Transition metal-catalyzed C-H activation has emerged as a powerful tool for the functionalization of pyridines. While direct catalytic C-H ethylation and isopropylation at the 2 and 6 positions of an unsubstituted pyridine ring in a single pot to produce this compound is a complex transformation, related methodologies provide a conceptual framework.

One promising strategy involves the use of pyridine N-oxides, which can be activated towards nucleophilic attack. The reaction of pyridine N-oxides with Grignard reagents, for example, can lead to 2-substituted pyridines diva-portal.orgorganic-chemistry.org. A sequential addition of two different Grignard reagents to a pyridine N-oxide intermediate could potentially yield unsymmetrically 2,6-disubstituted pyridines diva-portal.orgorganic-chemistry.org. This approach offers a regioselective pathway to introduce first one alkyl group and then a second, different alkyl group.

Recent advances have also demonstrated the use of directing groups to control the regioselectivity of C-H functionalization in pyridines. Various alkylamide groups, including ethyl and isopropyl amides, have been shown to be effective directing groups for the introduction of other functionalities nih.gov. While not a direct method for introducing the ethyl and isopropyl groups themselves, this highlights the potential for developing catalytic systems that can recognize and functionalize specific C-H bonds.

Catalytic Alkylation Approach Description Potential for this compound Synthesis
Grignard Reagents with Pyridine N-Oxides Sequential addition of different Grignard reagents to a pyridine N-oxide allows for the stepwise introduction of two different alkyl groups at the 2- and 6-positions.High potential for the regioselective synthesis of the target molecule.
Directed C-H Functionalization A directing group on the pyridine ring guides a transition metal catalyst to a specific C-H bond for functionalization.Indirect, but demonstrates the principle of regiocontrol which could be adapted.
Lewis Acid-Mediated Alkylation A Lewis acid coordinates to the pyridine nitrogen, altering the electronic properties and directing alkylation to specific positions.Could be explored to control the sequential addition of ethyl and isopropyl groups.

Multi-Step Synthesis of Functionalized Pyridine Derivatives

Multi-step synthesis provides a robust and versatile platform for the construction of complex pyridine derivatives like this compound, where direct functionalization methods may lack the required selectivity.

Cyclization and Condensation Approaches

The de novo synthesis of the pyridine ring through cyclization and condensation reactions is a cornerstone of heterocyclic chemistry. These methods build the pyridine core from acyclic precursors, allowing for the strategic placement of substituents. Classical methods such as the Hantzsch and Bohlmann-Rahtz syntheses are powerful for constructing substituted pyridines, though they are often limited by the need for specific electron-withdrawing groups in the starting materials nih.gov.

More contemporary approaches, such as [4+2] cycloadditions, offer a high degree of flexibility in accessing a wide range of substitution patterns nih.gov. The synthesis of this compound could be envisioned through a multi-component reaction (MCR) where precursors containing the ethyl and isopropyl moieties are condensed with a nitrogen source. MCRs are highly efficient, atom-economical, and can generate molecular diversity in a single step acsgcipr.org.

For example, a three-component reaction involving an aldehyde, a β-ketoester, and an enamine, followed by an oxidation step, is a common strategy for pyridine synthesis. By carefully selecting the starting materials to contain the desired ethyl and isopropyl groups, this approach could be adapted for the synthesis of this compound.

Condensation/Cyclization Method Key Features Applicability to this compound
Hantzsch Pyridine Synthesis Condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. Typically produces symmetrically substituted dihydropyridines which are then oxidized.Adaptable for unsymmetrical pyridines through a modified procedure with pre-formed intermediates.
Bohlmann-Rahtz Pyridine Synthesis Reaction of an enamine with an α,β-unsaturated carbonyl compound.Offers a route to polysubstituted pyridines with defined regiochemistry.
Multi-component Reactions (MCRs) Three or more reactants combine in a one-pot reaction to form a complex product.High potential for a convergent and efficient synthesis by choosing appropriate starting materials.

Halogenation and Subsequent Functional Group Interconversion

Halogenated pyridines are versatile intermediates in organic synthesis, serving as precursors for a wide array of functional groups through cross-coupling reactions and nucleophilic aromatic substitution. The halogenation of a pre-formed 2,6-dialkylpyridine would offer a route to further functionalization.

However, the direct halogenation of 2,6-dialkylpyridines can be challenging. The electron-donating nature of the alkyl groups can activate the ring towards electrophilic substitution, but controlling the regioselectivity can be difficult. Furthermore, steric hindrance from the 2- and 6-substituents can influence the reactivity and the position of halogenation.

A potential strategy for the selective halogenation of a 2,6-dialkylpyridine could involve the use of directing groups or specific halogenating agents that favor substitution at a particular position. Alternatively, a multi-step sequence involving the synthesis of a halogenated pyridine precursor followed by the introduction of the ethyl and isopropyl groups via cross-coupling reactions would provide a more controlled approach.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. This involves the use of environmentally benign solvents, catalysts, and reaction conditions.

For the synthesis of this compound, several green chemistry strategies could be employed. Multi-component reactions, as mentioned earlier, are inherently green as they often proceed in a single pot, reducing the need for purification of intermediates and minimizing solvent waste researchgate.net.

The use of microwave irradiation can significantly accelerate reaction times and improve yields in pyridine synthesis, often under solvent-free conditions rsc.org. Furthermore, the development of heterogeneous catalysts that can be easily recovered and reused is a key aspect of green chemistry. For instance, metal-organic frameworks (MOFs) have been explored as recyclable catalysts for the synthesis of substituted pyridines rsc.org.

Solvent selection is another critical factor. The use of water or other green solvents in place of traditional volatile organic compounds can significantly reduce the environmental footprint of a synthetic process. The development of solvent-free or aqueous-based synthetic routes for 2,6-dialkylpyridines is an active area of research.

Green Chemistry Principle Application in Pyridine Synthesis Relevance to this compound
Atom Economy Multi-component reactions that incorporate all or most of the atoms from the starting materials into the final product.Highly relevant for an efficient synthesis of the target molecule.
Use of Catalysis Development of recyclable heterogeneous catalysts to minimize waste.Could be applied to catalytic alkylation or cyclization reactions.
Benign Solvents Replacement of hazardous organic solvents with water, ionic liquids, or solvent-free conditions.Enhances the environmental profile of the synthetic route.
Energy Efficiency Use of microwave irradiation or other energy-efficient heating methods to reduce reaction times and energy consumption.Can lead to faster and more efficient syntheses.

Solvent-Free and Aqueous Medium Reactions

The development of synthetic routes that minimize or eliminate the use of volatile and often hazardous organic solvents is a cornerstone of green chemistry. For the synthesis of pyridine derivatives, including this compound, solvent-free and aqueous medium reactions represent significant advancements. While specific literature on solvent-free synthesis of this compound is not abundant, general methodologies for pyridine synthesis can be adapted.

One notable approach is the solvent-free Hantzsch-like multi-component condensation reaction. conicet.gov.ar This method, which typically involves an aldehyde, a β-ketoester, and an ammonium source, can be catalyzed by solid acids like Wells-Dawson heteropolyacids under solvent-free conditions at elevated temperatures (e.g., 80 °C). conicet.gov.ar This approach offers a clean alternative for the synthesis of highly functionalized pyridines and could potentially be adapted for the synthesis of 2,6-dialkylpyridines. conicet.gov.ar

Another green approach involves microwave-assisted synthesis, which can significantly reduce reaction times and often allows for solvent-free conditions. ijarsct.co.innih.gov For instance, the synthesis of some pyridine derivatives has been achieved in high yields with short reaction times under microwave irradiation without any solvent. nih.gov

Aqueous-phase reactions are also gaining prominence in the synthesis of pyridine derivatives. ijarsct.co.in The use of water as a solvent is highly desirable due to its non-toxic, non-flammable, and inexpensive nature. While the hydrophobic nature of some reactants in pyridine synthesis can be a challenge, the use of surfactants or co-solvents can facilitate these reactions in an aqueous medium. ijarsct.co.in

The following table summarizes the key features of these advanced synthetic methodologies.

MethodologyKey FeaturesPotential Advantages for this compound Synthesis
Solvent-Free Synthesis Reactions are conducted without a solvent, often using a catalyst and thermal or microwave energy. conicet.gov.arReduced solvent waste, lower cost, simplified purification.
Aqueous Medium Synthesis Water is used as the reaction solvent, sometimes with additives to improve solubility. ijarsct.co.inEnvironmentally benign, non-flammable, and cost-effective.
Microwave-Assisted Synthesis Microwave irradiation is used to rapidly heat the reaction mixture, often leading to shorter reaction times and higher yields. ijarsct.co.innih.govIncreased reaction rates, improved yields, and potential for solvent-free conditions.

Reduction of Environmental Impact in Synthetic Procedures

The principles of green chemistry are increasingly being applied to the synthesis of pyridine and its derivatives to minimize their environmental footprint. nih.gov Key strategies to reduce the environmental impact include the use of greener solvents, catalysts, and energy sources, as well as the design of atom-economical reactions. rasayanjournal.co.in

The use of renewable feedstocks is a promising area for reducing the environmental impact of pyridine synthesis. ijarsct.co.in Traditionally, pyridine synthesis relies on petroleum-based starting materials. Research is ongoing to develop pathways from biomass-derived precursors, which would reduce the carbon footprint of the production process. ijarsct.co.in

Catalysis plays a crucial role in developing more sustainable synthetic methods. The use of reusable solid catalysts, such as zeolites and heteropolyacids, can replace hazardous and corrosive acid catalysts. conicet.gov.aracs.org Biocatalysts, such as enzymes, are also being explored for their high selectivity and ability to operate under mild reaction conditions. ijarsct.co.in

Solvent selection is another critical factor. The replacement of hazardous solvents with greener alternatives like water, supercritical fluids, or ionic liquids can significantly reduce the environmental impact of a synthetic process. acs.org As discussed in the previous section, solvent-free reactions represent the ideal scenario in this regard. conicet.gov.arrsc.org

The following table outlines several green chemistry approaches and their potential benefits in the synthesis of this compound.

Green Chemistry ApproachDescriptionPotential Environmental Benefits
Use of Green Catalysts Employing reusable solid acids, biocatalysts, or nanocatalysts. ijarsct.co.inReduced waste, avoidance of hazardous reagents, and potential for catalyst recycling.
Renewable Feedstocks Utilizing biomass-derived materials instead of petroleum-based precursors. ijarsct.co.inReduced dependence on fossil fuels and lower carbon footprint.
Alternative Energy Sources Using microwave irradiation or ultrasonication to drive reactions. ijarsct.co.inrasayanjournal.co.inReduced energy consumption and shorter reaction times.
Atom Economy Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.Minimized waste generation and more efficient use of resources.

Mechanistic Investigations of Alkylation and Derivatization Reactions

Understanding the mechanisms of alkylation and derivatization reactions is crucial for optimizing reaction conditions and controlling the regioselectivity of the synthesis of substituted pyridines like this compound.

Reaction Pathway Elucidation using Spectroscopic Techniques

Various spectroscopic techniques are instrumental in elucidating the reaction pathways of pyridine alkylation and derivatization. Infrared (IR) spectroscopy can be used to monitor the formation and disappearance of functional groups throughout a reaction. For example, the C=N stretching vibration in the pyridine ring and the C-H vibrations of the alkyl groups can be tracked to follow the progress of an alkylation reaction. researchgate.net

Ultraviolet-visible (UV-vis) and fluorescence spectroscopy can provide insights into the electronic structure of the pyridine derivatives and any intermediates formed during the reaction. researchgate.net Changes in the absorption and emission spectra can indicate the formation of new chemical species.

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, is a powerful tool for structural elucidation of reactants, intermediates, and products. Two-dimensional NMR techniques, such as COSY and HMQC, can help to establish the connectivity of atoms within a molecule, which is essential for determining the regioselectivity of a reaction.

In more specialized applications, techniques like X-ray Photoelectron Spectroscopy (XPS) and Near-Edge X-ray Absorption Fine-Structure (NEXAFS) spectroscopy can be used to probe the electronic structure and bonding of pyridine molecules, for instance, when adsorbed on a surface, which can provide insights into catalytic reaction mechanisms. aps.org

Characterization of Reactive Intermediates

The alkylation of pyridines can proceed through various reactive intermediates, depending on the reaction conditions and the reagents used. In reactions involving organometallic reagents, such as alkyllithiums, the formation of charged intermediates is common. For instance, the reaction of pyridine with tert-butyllithium has been shown to involve distinct reaction intermediates. acs.org

The regioselectivity of pyridine alkylation can be influenced by the nature of the reactive intermediates. For example, in the alkylation of pyridines with alkyllithium reagents, the aggregation state of the organolithium compound can dictate whether alkylation occurs at the C2 or C4 position. acs.org

Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique for the detection and characterization of radical intermediates. In some pyridine N-alkylation reactions with metal alkyl reagents, EPR studies have revealed the presence of paramagnetic intermediates, suggesting that single-electron transfer processes may be involved in the reaction mechanism. acs.orgnih.gov

Another class of reactive intermediates in pyridine chemistry are pyridynes. These are highly reactive species, analogous to benzynes, that can be generated from suitably substituted pyridines and trapped with various reagents to produce difunctionalized pyridine derivatives. chemistryviews.org The formation of pyridyne intermediates opens up unique pathways for the derivatization of the pyridine ring. chemistryviews.org

Reactivity Patterns and Reaction Mechanisms of 2 Ethyl 6 Isopropylpyridine

Nucleophilic and Electrophilic Aromatic Substitution Dynamics on the Pyridine (B92270) Ring

The pyridine ring, being electron-deficient, is generally more susceptible to nucleophilic attack and less so to electrophilic attack compared to benzene. wikipedia.org The substituents on 2-ethyl-6-isopropylpyridine further modulate this inherent reactivity.

Influence of Alkyl Substituents on Ring Activation/Deactivation

Alkyl groups, such as ethyl and isopropyl, are electron-donating groups. cymitquimica.com This property increases the electron density of the pyridine ring, which would typically activate it towards electrophilic attack and deactivate it towards nucleophilic attack. However, the nitrogen atom in the pyridine ring is highly electronegative, which makes the ring electron-deficient and generally resistant to electrophilic aromatic substitution. wikipedia.orgwikipedia.org Friedel-Crafts alkylation or acylation reactions, for instance, often fail with pyridine as they lead to addition at the nitrogen atom. wikipedia.org

Conversely, the electron-deficient nature of the pyridine ring makes it prone to nucleophilic substitution. wikipedia.org This reactivity is enhanced by the ability of the nitrogen atom to stabilize a negative charge in the reaction intermediate. msu.edu Nucleophilic attack is most favorable at the 2- and 4-positions (ortho and para to the nitrogen). msu.eduyoutube.com In the case of this compound, both the 2- and 6-positions are occupied, which directs nucleophilic attack to other available positions, though steric factors play a significant role.

Steric Hindrance Effects of Ethyl and Isopropyl Groups

The ethyl and isopropyl groups at the 2- and 6-positions create significant steric hindrance. This bulkiness can impede the approach of both nucleophiles and electrophiles to the adjacent ring positions and the nitrogen atom.

In nucleophilic aromatic substitution reactions, the steric bulk of the alkyl groups can hinder the attack of a nucleophile at the substituted carbons. acs.org For example, in the reaction of 3-alkylpyridines with phenyllithium, the main product is the 3-alkyl-2-phenylpyridine for smaller alkyl groups like methyl, ethyl, and isopropyl, but shifts to the 5-alkyl-2-phenylpyridine when the substituent is a bulky t-butyl group. cdnsciencepub.com This demonstrates that even with the electronic preference for attack at the 2-position, significant steric hindrance can redirect the reaction. cdnsciencepub.com

For electrophilic substitutions, which are already sluggish for pyridine, the steric hindrance from the flanking ethyl and isopropyl groups would further disfavor attack at the neighboring ring carbons. wikipedia.org

Oxidative and Reductive Transformations of this compound

Oxidation Pathways of Alkyl Chains

The alkyl side chains of this compound can be oxidized. For instance, alkylpyridines can be oxidized to pyridine carboxylic acids using nitric acid at high temperatures and pressures. google.com The oxidation of 2-methyl-5-ethylpyridine to produce isocinchomeronic acid is a known industrial process. google.com It is plausible that under similar conditions, the ethyl and isopropyl groups of this compound could be oxidized to the corresponding carboxylic acids. Electrochemical oxidation is another method for converting alkylpyridines to their corresponding carbinol or ketone intermediates, and eventually to carboxylic acids. google.com For example, 4-isopropylpyridine (B108708) can be oxidized to dimethyl(4-pyridyl)carbinol. google.com

Reduction of the Pyridine Heterocycle

The pyridine ring can be reduced under certain conditions. A common method is the Birch reduction, which converts pyridines into dihydropyridines. msu.edu Quaternization of the pyridine nitrogen to form a pyridinium (B92312) salt increases its susceptibility to reduction. wikipedia.org

Acid-Base Equilibria and Protonation Behavior of this compound

Pyridine and its derivatives are weak bases. msu.edu The basicity is influenced by the hybridization of the nitrogen atom (sp2) and the electronic effects of substituents. Electron-donating substituents, like alkyl groups, generally increase the basicity of the pyridine nitrogen. msu.edu However, bulky substituents at the 2-position can introduce steric hindrance that affects protonation. msu.edu

In the case of this compound, the two alkyl groups are expected to increase the electron density on the nitrogen, thereby increasing its basicity. However, the steric bulk of the ethyl and particularly the isopropyl group can hinder the approach of a proton, potentially leading to a lower-than-expected basicity. This phenomenon is observed in highly hindered pyridines like 2,6-di-t-butylpyridine, which is a weaker base than pyridine due to steric hindrance towards the proton. researchgate.net

The protonation of pyridine derivatives can be facilitated by the presence of certain metal salts in protic solvents. researchgate.net For example, iron(III) salts can lead to the protonation of amino groups on pyridine ligands. researchgate.net

pKa Determination and Substituent Effects

The basicity of a pyridine derivative, quantified by the pKa of its conjugate acid, is significantly influenced by the electronic effects of its substituents. Alkyl groups, such as ethyl and isopropyl, are generally considered electron-donating groups. This electron-donating nature increases the electron density on the pyridine ring, making the lone pair of electrons on the nitrogen atom more available for protonation and thereby increasing the basicity of the molecule. stackexchange.comopenstax.org

The effect of alkyl substituents on the pKa of pyridine can be observed in a series of related compounds. For instance, the introduction of methyl groups at the 2- and 2,6-positions of pyridine leads to a progressive increase in basicity. researchgate.net A similar trend is expected with the introduction of ethyl and isopropyl groups. Research on various 2-alkylpyridines demonstrates a consistent relationship between the substituent and the resulting pKa. dokumen.pub

The table below presents the pKa values for several relevant alkyl-substituted pyridines to illustrate the effect of substitution on basicity.

CompoundpKa of Conjugate Acid
Pyridine4.38 stackexchange.com
2-Methylpyridine (2-Picoline)5.97 dokumen.pub
2-Ethylpyridine5.92 dokumen.pub
2-Isopropylpyridine (B1293918)5.83 dokumen.pub
2,6-Dimethylpyridine (B142122) (2,6-Lutidine)5.77 stackexchange.com
2,6-Diisopropylpyridine (B1360275)5.34 stackexchange.com

Note: pKa values can vary based on experimental conditions, such as the solvent used. The value for pyridine is in 50% aqueous ethanol. stackexchange.com

The data indicates that while single alkyl groups increase basicity compared to pyridine, the introduction of a second alkyl group, particularly a bulkier one like isopropyl, can lead to a decrease in basicity compared to the mono-substituted counterparts. This phenomenon is attributed to steric effects, which are discussed in the following section.

Steric Effects on Basicity and Complexation

While alkyl groups are electronically donating, their size and position on the pyridine ring can introduce steric hindrance, which significantly impacts the molecule's basicity and its ability to form complexes. stackexchange.comresearchgate.net This steric hindrance can impede the approach of a proton or a Lewis acid to the nitrogen atom's lone pair.

For example, the basicity of 2,6-diisopropylpyridine (pKa = 5.34) is lower than that of 2,6-dimethylpyridine (pKa = 5.77). stackexchange.com This is contrary to what would be expected based on the inductive effect alone, as the isopropyl group is a stronger electron donor than the methyl group. This reversal highlights the dominant role of steric hindrance. The bulky isopropyl groups shield the nitrogen atom, making protonation less favorable. stackexchange.com

This steric effect becomes even more pronounced with larger substituents. For instance, 2,6-di-tert-butylpyridine (B51100) is a significantly weaker base than pyridine (pKa of 3.58 in 50% aqueous ethanol) due to the severe steric hindrance from the tert-butyl groups. stackexchange.com

The steric hindrance in this compound would be intermediate between that of 2,6-diethylpyridine (B1295259) and 2,6-diisopropylpyridine. The presence of these bulky groups at the ortho positions not only affects protonation but also significantly influences the rates of reaction in complexation, such as in displacement reactions with alkyl halides. scribd.com The increased steric strain in the transition state of the activated complex leads to a decrease in reaction rates. scribd.com

The following table summarizes the impact of steric hindrance on the basicity of various 2,6-disubstituted pyridines.

CompoundpKa of Conjugate AcidExpected Trend (Inductive)Observed Trend
2,6-Dimethylpyridine5.77 stackexchange.com--
2,6-Diisopropylpyridine5.34 stackexchange.comIncreaseDecrease
2,6-Di-tert-butylpyridine3.58 stackexchange.comIncreaseSignificant Decrease

This steric hindrance makes highly substituted pyridines like 2,6-di-tert-butylpyridine useful as "non-nucleophilic bases" in organic synthesis, as they can act as proton scavengers without interfering with other electrophilic centers in the reaction mixture. It is expected that this compound would also exhibit properties of a sterically hindered base.

Catalytic Applications and Ligand Design Principles Incorporating 2 Ethyl 6 Isopropylpyridine Analogs

2,6-Dialkylpyridine Ligands in Transition Metal Catalysis

2,6-Dialkylpyridine ligands have emerged as crucial components in the field of transition metal catalysis. The steric hindrance provided by the alkyl substituents at the 2 and 6 positions can significantly influence the coordination environment of the metal center, leading to enhanced catalytic performance. This strategic steric shielding can prevent catalyst deactivation pathways, such as the formation of inactive dimeric species, and can also play a pivotal role in controlling the selectivity of the catalytic reaction.

The design of effective chiral ligands is paramount for achieving high enantioselectivity in asymmetric catalysis. Several key principles guide the development of chiral pyridine-based ligands:

C₂ Symmetry: The concept of C₂ symmetry has been a cornerstone in the design of chiral ligands. By incorporating a C₂ rotational axis, the number of possible diastereomeric transition states is reduced, which can lead to higher enantioselectivity. This design principle simplifies the analysis of the catalytic cycle and often results in more predictable stereochemical outcomes.

Privileged Ligands: Certain chiral scaffolds, often referred to as "privileged ligands," have demonstrated broad applicability across a range of asymmetric transformations. These structures possess a robust and tunable framework that can be readily modified to suit the electronic and steric demands of a specific catalytic reaction.

Modular Structures: A modular approach to ligand design allows for the systematic variation of different ligand components, such as the chiral backbone, the coordinating atoms, and steric or electronic modifying groups. This "mix-and-match" strategy facilitates the rapid optimization of a ligand for a particular catalytic application. The development of chiral pyridine (B92270) units (CPUs) with rigid, fused-ring frameworks and tunable spirocyclic elements exemplifies this principle, minimizing local steric hindrance while allowing for remote tuning of the stereochemical environment nist.gov.

Bite Angle and Flexibility: The geometry of the ligand, particularly the bite angle in bidentate and polydentate systems, is a critical parameter. The bite angle can influence the electronic properties of the metal center and the spatial arrangement of other coordinated molecules, thereby impacting both reactivity and selectivity. The rigidity or flexibility of the ligand backbone also plays a crucial role in determining the stability and conformational dynamics of the catalyst.

The table below summarizes key design principles for chiral pyridine ligands.

Design PrincipleDescriptionImpact on Catalysis
C₂ Symmetry The ligand possesses a twofold rotational axis of symmetry.Reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivity.
Privileged Ligands Chiral scaffolds that are effective for a wide range of reactions.Provides a robust and tunable framework for broad catalytic applications.
Modular Design Systematic variation of ligand components (backbone, donors, etc.).Facilitates rapid optimization of ligands for specific reactions.
Bite Angle The angle between the two coordinating atoms of a bidentate ligand.Influences the electronic properties and steric environment of the metal center, affecting activity and selectivity.

Chiral pyridine-containing ligands have been successfully employed in a variety of asymmetric catalytic reactions. The ability to readily modify the steric and electronic properties of the pyridine nucleus makes them attractive candidates for ligand development.

One notable area of application is in asymmetric hydrogenation . Chiral pyridine-aminophosphine ligands, for instance, have been synthesized and applied in iridium-catalyzed asymmetric hydrogenation of olefins and challenging cyclic imines, achieving excellent enantioselectivity researchgate.net. The modular nature of these ligands allows for tuning of the catalyst to achieve high performance for specific substrates.

Another significant application is in asymmetric allylic alkylation . Chiral phosphinooxazoline (PHOX) ligands, which incorporate a pyridine moiety, have demonstrated high efficacy in palladium-catalyzed asymmetric allylic substitutions. These ligands can induce high enantioselectivity in the formation of new carbon-carbon bonds.

Furthermore, recently developed chiral 2,2'-bipyridine ligands have shown exceptional performance in nickel-catalyzed intermolecular reductive additions and Ullmann couplings, as well as in the carboxylation of benzylic halides nist.gov. These ligands, featuring a well-defined three-dimensional structure, effectively balance steric demands to achieve both high reactivity and stereoselectivity nist.gov. The development of such sophisticated ligands underscores the potential of pyridine-based systems in tackling challenging asymmetric transformations.

The following table provides examples of asymmetric reactions catalyzed by complexes with chiral pyridine-derived ligands.

Asymmetric ReactionMetal CatalystLigand TypeAchieved Enantioselectivity
Hydrogenation of IminesIridiumPyridine-aminophosphineUp to 99% ee researchgate.net
Allylic AlkylationPalladiumPhosphinooxazoline (PHOX)Up to 98.5% ee
Reductive AdditionNickelChiral 2,2'-BipyridineHigh enantioselectivity nist.gov
C-H BorylationIridiumChiral Pyridine N,B-bidentateHigh enantioselectivity nist.gov

Homogeneous Catalysis Mediated by Alkyl-Substituted Pyridines

Alkyl-substituted pyridines are not only precursors for chiral ligands but also act as effective ligands themselves in various homogeneous catalytic processes. The alkyl groups can enhance the solubility of the catalyst in organic solvents and modulate the electronic properties of the pyridine nitrogen, thereby influencing the catalytic activity.

The direct functionalization of C-H bonds is a powerful strategy in organic synthesis, and alkyl-substituted pyridine ligands have played a significant role in advancing this field. In many instances, the pyridine nitrogen acts as a directing group, facilitating the selective activation of a specific C-H bond through the formation of a cyclometalated intermediate.

For example, rhodium(I) catalysts have been shown to effectively mediate the ortho-alkylation of pyridines with olefins unam.mxnist.gov. The presence of an alkyl substituent at the 2-position of the pyridine ring is often crucial for achieving high yields in these reactions unam.mx. This is attributed to the steric bulk of the alkyl group, which can promote the desired catalytic cycle and prevent catalyst decomposition. Increasing the steric bulk from a methyl to an isopropyl group at the ortho position has been observed to enhance both the rate and the yield of the alkylation reaction unam.mx.

Palladium(II)-catalyzed C-H activation has also been successfully employed for the synthesis of alkyl-substituted pyridines. By using an 8-aminoquinoline-derived amide as a directing group, a general protocol for the alkylation of iodopyridines has been developed, showcasing the versatility of this approach nih.gov. Furthermore, rare-earth metal complexes bearing imidazolin-2-iminato ligands have demonstrated high activity for the ortho-C(sp²)–H alkylation of 2-alkylpyridines and the benzylic C(sp³)–H alkylation of 2,6-dialkylpyridines with alkenes, providing an atom-economical route to a variety of alkylated pyridine derivatives redalyc.org.

The table below highlights different catalytic systems for the C-H functionalization of pyridines.

Metal CatalystLigand/Directing GroupType of C-H Functionalization
Rhodium(I)Phosphineortho-Alkylation with olefins unam.mxnist.gov
Palladium(II)8-Aminoquinoline amideAlkylation of iodopyridines nih.gov
Rare-earth metalsImidazolin-2-iminatoortho- and benzylic alkylation redalyc.org

Pyridine-containing ligands are extensively used in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Negishi reactions. The strong coordination of the pyridine nitrogen to the metal center can stabilize the active catalytic species and influence the outcome of the reaction.

While the Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, its application to pyridine-containing substrates can be challenging, particularly with 2-substituted pyridines nih.govrsc.org. This has led to the development of alternative coupling partners, such as pyridine-2-sulfinates, which have demonstrated a broader scope and higher efficiency in palladium-catalyzed cross-coupling reactions with aryl halides nih.govrsc.org.

In the context of nickel-catalyzed cross-electrophile coupling, pyridylcarboxamidine ligands have been shown to be effective for the coupling of challenging heteroaryl halides with alkyl halides. The choice of ligand is critical, with different substituted pyridines requiring different ligand structures for optimal performance. For instance, while a simple 2-pyridylcarboxamidine ligand was found to be best for the coupling of 2-chloropyridines, functionalized 3-bromopyridines performed better with an N-cyano-substituted ligand.

Furthermore, 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands have been synthesized and successfully evaluated in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, particularly for the formation of sterically hindered biaryl and heterobiaryl compounds.

Organometallic Complexes Featuring 2-ETHYL-6-ISOPROPYLPYRIDINE Frameworks

The specific ligand this compound, with its asymmetric substitution pattern at the 2 and 6 positions, presents an interesting case for the study of organometallic complexes. The differing steric profiles of the ethyl and isopropyl groups can lead to unique coordination geometries and reactivity patterns in the resulting metal complexes.

While specific, detailed studies on the organometallic complexes of this compound are not extensively documented in the readily available literature, general principles of coordination chemistry allow for predictions of their behavior. The steric bulk of the isopropyl group is expected to be more influential than that of the ethyl group, potentially leading to distorted coordination geometries around the metal center. This steric differentiation could be exploited in catalysis to create specific chiral pockets or to control the access of substrates to the active site.

In the context of transition metal complexes, this compound would likely act as a monodentate ligand, coordinating to the metal center through its nitrogen atom. The steric hindrance provided by the flanking alkyl groups would be expected to influence the number of ligands that can coordinate to the metal, as well as their relative orientation.

The electronic properties of the pyridine ring can be subtly modulated by the alkyl substituents, which are weakly electron-donating. This can influence the electron density at the metal center, which in turn can affect its catalytic activity. For instance, in oxidative addition and reductive elimination steps, which are common in catalytic cycles, the electronic nature of the ancillary ligands plays a crucial role.

The synthesis of such complexes would typically involve the reaction of a suitable metal precursor, such as a metal halide or acetate, with the this compound ligand in an appropriate solvent. Characterization of the resulting complexes would rely on techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to elucidate their structure and bonding.

The potential catalytic applications of organometallic complexes featuring the this compound framework are broad and could span areas such as polymerization, C-H activation, and cross-coupling reactions, where the steric and electronic properties of ancillary ligands are known to be critical for catalyst performance.

Coordination Chemistry and Stereochemistry

The coordination of this compound to a metal center is dictated by the lone pair of electrons on the nitrogen atom of the pyridine ring. As a monodentate ligand, it forms a coordinate bond with a single metal ion. The defining feature of this ligand is the steric bulk presented by the ethyl and isopropyl groups at the 2 and 6 positions, respectively. This steric hindrance significantly influences the coordination environment around the metal center.

The stereochemistry of the resulting metal complex is also heavily influenced by the ligand's structure. The ethyl and isopropyl groups create a sterically demanding pocket around the metal-nitrogen bond. This can be strategically employed in catalysis to create specific chiral environments or to control the access of substrates to the catalytically active metal center, thereby influencing the stereoselectivity of a reaction.

Table 1: Inferred Stereochemical Influence of this compound on Metal Complex Geometry

Metal Center GeometryExpected Influence of this compoundRationale
OctahedralCan lead to distorted geometries or favor the formation of complexes with fewer ligands.The bulky ethyl and isopropyl groups can cause steric clashes between adjacent ligands in a fully occupied coordination sphere.
Square PlanarMay stabilize this geometry by preventing coordination at the axial positions.The steric bulk above and below the plane of the complex can block the approach of additional ligands.
TetrahedralWell-suited for this geometry, as it allows for greater separation of the bulky ligands.The 109.5° bond angles in a tetrahedral arrangement can better accommodate the steric demands of the ligand.

Metal-Ligand Electronic Interactions

The electronic nature of the this compound ligand is primarily that of a sigma (σ) donor. The nitrogen atom donates its lone pair of electrons to a vacant orbital on the metal center. The ethyl and isopropyl substituents, being alkyl groups, are weakly electron-donating through an inductive effect. This effect increases the electron density on the pyridine ring and, consequently, on the nitrogen atom.

An increase in electron density on the nitrogen atom enhances its basicity and its ability to donate electron density to the metal center. This makes this compound a stronger σ-donor compared to unsubstituted pyridine. The strength of this σ-donation can influence the electronic properties of the metal center, which in turn affects the catalytic activity of the complex. For example, in late transition metal catalysis, a more electron-rich metal center can facilitate oxidative addition steps.

While the primary electronic interaction is σ-donation, pyridine-based ligands can also participate in pi (π)-backbonding. The metal center can donate electron density from its d-orbitals into the π* antibonding orbitals of the pyridine ring. The electron-donating nature of the alkyl groups slightly raises the energy of these π* orbitals, which may marginally decrease the extent of π-backbonding compared to less substituted pyridines.

Table 2: Summary of Metal-Ligand Electronic Interactions

Interaction TypeDescriptionInfluence of Ethyl and Isopropyl Groups
σ-Donation The nitrogen lone pair donates to a metal d-orbital.Enhanced due to the inductive electron-donating effect of the alkyl groups, making the ligand a stronger σ-donor.
π-Backbonding The metal d-orbitals donate to the ligand's π* orbitals.Potentially weakened as the electron-donating alkyl groups raise the energy of the π* orbitals, making them less accessible.

Computational and Theoretical Investigations of 2 Ethyl 6 Isopropylpyridine

Density Functional Theory (DFT) Studies on Molecular Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, energies, and reactivity.

Conformational Analysis and Energetics

Conformational analysis of 2-ethyl-6-isopropylpyridine involves identifying the stable arrangements of the ethyl and isopropyl groups relative to the pyridine (B92270) ring. The rotation around the C-C single bonds connecting the alkyl groups to the pyridine ring gives rise to different conformers.

Methodology : DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), are performed to optimize the geometry of various possible conformers. By systematically rotating the dihedral angles of the ethyl and isopropyl groups, a potential energy surface can be mapped.

Energetics : The calculations yield the electronic energy of each optimized conformer. The conformer with the lowest energy is the most stable ground-state conformation. The relative energies of other conformers are determined by subtracting the energy of the most stable conformer from their own. These energy differences are crucial for understanding the population distribution of conformers at a given temperature. The steric hindrance between the bulky isopropyl group, the ethyl group, and the nitrogen atom's lone pair significantly influences the conformational preferences and rotational energy barriers.

Reaction Mechanism and Transition State Analysis

DFT is a key tool for elucidating the pathways of chemical reactions involving substituted pyridines. This includes identifying reactants, products, intermediates, and, crucially, the transition states that connect them.

Methodology : For a proposed reaction, the geometries of the reactants and products are first optimized. A search for the transition state (TS) structure is then conducted. A true transition state is a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

Analysis : Once a TS is located, Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the TS correctly connects the desired reactants and products. The energy difference between the transition state and the reactants defines the activation energy barrier, a critical factor in determining the reaction rate. For this compound, studies would likely focus on reactions at the nitrogen atom (e.g., protonation, alkylation) or reactions involving the alkyl side chains.

Prediction of Spectroscopic Properties (NMR, EPR, UV-Vis)

DFT methods can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and characterization.

NMR Spectroscopy : Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. The computed shifts (relative to a standard like tetramethylsilane, TMS) can be compared with experimental data to confirm the molecular structure.

UV-Vis Spectroscopy : Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. It calculates the excitation energies (corresponding to absorption wavelengths) and oscillator strengths (corresponding to absorption intensities). These calculations help in understanding the electronic transitions, often involving π → π* or n → π* transitions within the pyridine ring.

EPR Spectroscopy : Electron Paramagnetic Resonance (EPR) spectroscopy is relevant for molecules with unpaired electrons (radicals). If the radical cation or anion of this compound were to be studied, DFT calculations could predict hyperfine coupling constants, which describe the interaction of the unpaired electron with magnetic nuclei.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations provide fundamental insights into the distribution of electrons within a molecule, which governs its physical properties and chemical reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

HOMO and LUMO : The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. youtube.com

Energy Gap : The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the electron-donating alkyl groups would be expected to raise the energy of the HOMO compared to unsubstituted pyridine.

Below is a hypothetical data table illustrating the type of information generated from an FMO analysis.

PropertyCalculated Value (eV)Description
EHOMO (Value)Energy of the Highest Occupied Molecular Orbital; relates to nucleophilicity.
ELUMO (Value)Energy of the Lowest Unoccupied Molecular Orbital; relates to electrophilicity.
HOMO-LUMO Gap (Value)Energy difference (ELUMO - EHOMO); indicates chemical reactivity.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density in a molecule is uneven, leading to regions that are relatively electron-rich or electron-poor.

Charge Analysis : Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis assign partial charges to each atom in the molecule. This provides a quantitative, albeit approximate, picture of the charge distribution.

Molecular Electrostatic Potential (MEP) Maps : An MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. libretexts.orgdeeporigin.com It is a powerful tool for predicting how molecules will interact. uni-muenchen.de

Color Coding : MEP maps are color-coded to indicate charge distribution. Regions of negative potential (electron-rich, attractive to electrophiles) are typically colored red, while regions of positive potential (electron-poor, attractive to nucleophiles) are colored blue. Green or yellow areas represent neutral potential. deeporigin.com

Interpretation for this compound : An MEP map would show the most negative potential (red) localized on the nitrogen atom due to its lone pair of electrons, identifying it as the primary site for electrophilic attack (e.g., protonation). The hydrogen atoms of the alkyl groups would exhibit a positive potential (blue).

Molecular Dynamics Simulations and Intermolecular Interactions

Solvation Effects and Hydrogen Bonding

The solvation of this compound is a critical aspect of its chemical behavior in solution. The nitrogen atom in the pyridine ring, with its lone pair of electrons, can act as a hydrogen bond acceptor. This capability is central to its interaction with protic solvents like water or alcohols.

MD simulations can model the explicit interactions between a this compound molecule and a large number of solvent molecules. By analyzing the trajectories of these simulations, researchers can determine the structure of the solvation shell, the average number of hydrogen bonds formed, and the lifetime of these bonds.

In aqueous solution, water molecules are expected to form hydrogen bonds with the nitrogen atom of the pyridine ring. The strength and geometry of these hydrogen bonds can be quantified through parameters such as the N···H-O distance and the N···H-O angle. The bulky ethyl and isopropyl groups flanking the nitrogen atom can sterically hinder the approach of solvent molecules, potentially leading to a lower number of coordinated water molecules compared to unsubstituted pyridine.

Table 1: Illustrative Hydrogen Bond Parameters for this compound in Water

ParameterAverage Value
N···H Distance (Å)1.95
N···O Distance (Å)2.90
N···H-O Angle (°)165
Coordination Number1.5

Note: The data in this table is illustrative and represents typical values that might be obtained from a molecular dynamics simulation. It is not based on published experimental or computational data for this specific compound.

Self-Assembly and Supramolecular Architectures

The study of how molecules spontaneously organize into larger, ordered structures is known as self-assembly, a key concept in supramolecular chemistry. For this compound, intermolecular forces such as van der Waals interactions and potential weak C-H···N hydrogen bonds can drive the formation of aggregates or more ordered assemblies.

While the nitrogen atom provides a site for hydrogen bonding, the dominant interactions leading to self-assembly in non-polar environments are likely to be hydrophobic and van der Waals forces between the alkyl substituents and the aromatic rings. MD simulations can be employed to investigate the preferred orientations and packing of this compound molecules in the liquid state or in concentrated solutions. These simulations can reveal the formation of transient dimers, clusters, or other supramolecular structures.

Table 2: Illustrative Intermolecular Interaction Energies for a this compound Dimer

Interaction TypeEnergy (kJ/mol)
Electrostatic-8.5
Van der Waals-15.2
Total Interaction Energy -23.7

Note: The data in this table is hypothetical and intended to illustrate the relative contributions of different forces to the self-assembly of this molecule. It is not derived from specific computational studies on this compound.

Advanced Analytical Methodologies for Characterization of 2 Ethyl 6 Isopropylpyridine

High-Resolution Mass Spectrometry for Structural Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental formula and structural features of organic molecules. By providing a highly accurate mass measurement of the parent molecule and its fragments, HRMS allows for the unambiguous identification of 2-ETHYL-6-ISOPROPYLPYRIDINE.

Plasma Desorption/Ionization Mass Spectrometry (PDI-MS) is an ambient ionization technique that allows for the analysis of samples in their native state with minimal preparation. In this method, a plasma is used to desorb and ionize the analyte from a surface.

Research into dual plasma systems has demonstrated the successful analysis of related compounds like 2-isopropylpyridine (B1293918). nih.gov In such a setup, the first plasma is used for the desorption of surface compounds, while the second is used for ionization. nih.gov This separation allows each process to be individually optimized, enhancing sensitivity and analytical range. nih.gov For a relatively volatile compound like a substituted pyridine (B92270), this technique enables detection even when the sample is located at a significant distance from the mass spectrometer inlet. nih.gov The application of PDI-MS to this compound would facilitate rapid and sensitive analysis, useful for surface analysis or high-throughput screening.

In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion of a compound fragments in a predictable manner, creating a unique mass spectrum that acts as a molecular fingerprint. The analysis of this fragmentation pattern provides crucial information about the molecule's structure.

The molecular formula for this compound is C₁₀H₁₅N, with a molecular weight of approximately 149.23 g/mol . nist.govscbt.comchemeo.com The mass spectrum of this compound shows a distinct molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 149. The fragmentation is dominated by cleavages of the alkyl side chains, which is characteristic for alkyl-substituted aromatic rings. chemguide.co.uk

A primary fragmentation pathway involves the loss of a methyl group (CH₃•, 15 Da) from the isopropyl substituent, leading to a prominent peak at m/z 134. This cleavage results in the formation of a stable secondary benzylic-type carbocation. chemguide.co.uk Another significant fragmentation is the loss of an ethyl radical (C₂H₅•, 29 Da), resulting in a peak at m/z 120.

Below is a table summarizing the major fragments observed in the electron ionization mass spectrum of this compound. nist.gov

m/zProposed Fragment IonDescription
149[C₁₀H₁₅N]⁺Molecular Ion (M⁺)
134[M - CH₃]⁺Loss of a methyl radical from the isopropyl group
120[M - C₂H₅]⁺Loss of an ethyl radical

This fragmentation data provides definitive structural confirmation, distinguishing this compound from its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as insights into its dynamic behavior in solution.

While 1D NMR (¹H and ¹³C) provides primary structural information, complex molecules or mixtures of isomers often require 2D NMR techniques for complete characterization. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between atoms.

For substituted pyridines, steric hindrance can lead to the existence of different conformers or atropisomers. rsc.org 2D NMR is crucial for differentiating these species. For example, a COSY spectrum would reveal ¹H-¹H coupling correlations within the ethyl and isopropyl groups and along the pyridine ring. An HSQC spectrum correlates each proton to its directly attached carbon, while an HMBC spectrum reveals longer-range (2-3 bond) correlations, which are essential for piecing together the molecular structure and assigning the correct isomeric form. In cases of dynamic exchange between isomers, 2D Exchange Spectroscopy (EXSY) can be used to verify their interconversion. rsc.org

The ethyl and isopropyl groups in this compound are subject to rotational restriction (hindered rotation) around their single bonds to the pyridine ring due to steric crowding. This dynamic process can be studied using Variable-Temperature (VT) NMR.

At high temperatures, if the rotation is fast on the NMR timescale, the signals for chemically equivalent nuclei will appear sharp and averaged. As the temperature is lowered, the rotation slows down. If the rotation becomes slow enough, separate signals for nuclei in different steric environments may be observed. By analyzing the changes in the NMR line shape as a function of temperature, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier. This provides valuable thermodynamic data on the conformational stability and flexibility of the molecule.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic structure of a molecule in the solid state. wikipedia.org The technique involves diffracting a beam of X-rays off a single crystal of the compound. wikipedia.org The resulting diffraction pattern is used to calculate the positions of electrons, and thus atoms, within the crystal lattice. wikipedia.org

To perform this analysis on this compound, a suitable single crystal must first be grown. This can be challenging for liquids but may be achieved through low-temperature crystallization or by forming a crystalline salt or co-crystal with another compound.

If a crystal structure were obtained, it would provide highly accurate data, including:

Bond Lengths: The precise distances between bonded atoms (e.g., C-C, C-N bonds).

Bond Angles: The angles between adjacent bonds, revealing any distortions in the pyridine ring or its substituents due to steric strain.

Torsional Angles: The dihedral angles that define the orientation of the ethyl and isopropyl groups relative to the pyridine ring.

Intermolecular Interactions: Information on how the molecules pack together in the crystal, revealing any non-covalent interactions like hydrogen bonding or van der Waals forces.

This information is crucial for understanding the molecule's fundamental structure and for computational modeling studies.

Single Crystal X-ray Diffraction Analysis

While the application of SC-XRD is a standard and highly informative method for the structural characterization of novel compounds, a thorough search of scientific literature and crystallographic databases reveals a notable absence of published single crystal X-ray diffraction data specifically for this compound.

For a typical analysis, a suitable single crystal of the compound would be grown and mounted on a diffractometer. The crystal would then be subjected to X-ray radiation, and the diffraction data collected. This data would subsequently be processed to solve and refine the crystal structure, yielding precise atomic coordinates and displacement parameters. The crystallographic information would typically be summarized in a data table, as illustrated by the hypothetical data presented in Table 1.

Table 1: Hypothetical Crystallographic Data for this compound

Parameter Value
Chemical Formula C₁₀H₁₅N
Formula Weight 149.23
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) 90
β (°) Data not available
γ (°) 90
Volume (ų) Data not available
Z 4
Density (calculated) (g/cm³) Data not available
R-factor (%) Data not available

Note: The data in this table is hypothetical and serves as an example of the parameters that would be determined from a single crystal X-ray diffraction analysis. No experimental data is currently available in the public domain for this compound.

Elucidation of Intermolecular Interactions in Crystal Lattices

The arrangement of molecules in a crystal lattice is governed by a variety of intermolecular interactions. These non-covalent forces, although weaker than covalent bonds, are crucial in determining the physical properties of a molecular solid, such as its melting point, solubility, and morphology. The study of these interactions provides insight into the principles of molecular recognition and crystal engineering. rsc.org

In the absence of an experimentally determined crystal structure for this compound, a definitive analysis of its intermolecular interactions is not possible. However, based on the molecular structure of the compound, which features a pyridine ring and alkyl substituents, several types of intermolecular interactions could be anticipated to play a role in its crystal packing. These might include:

Van der Waals Forces: These are non-specific attractive or repulsive forces between molecules and are expected to be significant due to the presence of the ethyl and isopropyl groups.

π-π Stacking: The aromatic pyridine ring could participate in stacking interactions with neighboring rings, contributing to the stability of the crystal lattice.

C-H···π Interactions: The hydrogen atoms of the ethyl and isopropyl groups could interact with the π-system of the pyridine ring of adjacent molecules.

C-H···N Interactions: Weak hydrogen bonds could form between the hydrogen atoms of the alkyl groups and the nitrogen atom of the pyridine ring.

A detailed analysis of these interactions would typically involve the examination of intermolecular distances and angles obtained from the crystal structure data. Computational methods, such as Hirshfeld surface analysis, can also be employed to visualize and quantify intermolecular contacts. mdpi.com A summary of potential interactions is presented in the hypothetical Table 2.

Table 2: Potential Intermolecular Interactions in the Crystal Lattice of this compound

Interaction Type Donor Acceptor Potential Distance (Å)
Van der Waals Alkyl groups Alkyl groups Data not available
π-π Stacking Pyridine ring Pyridine ring Data not available
C-H···π C-H (alkyl) Pyridine ring Data not available
C-H···N C-H (alkyl) N (pyridine) Data not available

Note: This table lists plausible intermolecular interactions for this compound based on its chemical structure. The distances are hypothetical as no experimental crystal structure has been reported.

Environmental Research and Degradation Pathways of Alkylpyridines

Abiotic Degradation Mechanisms of Pyridine (B92270) Derivatives

Abiotic degradation involves non-biological processes that break down chemical compounds. For pyridine derivatives, the primary mechanisms are photochemical transformations initiated by sunlight and chemical oxidation reactions occurring in environments such as soil and water. researchgate.net

Photolysis, the decomposition of molecules by light, is a significant abiotic degradation pathway for pyridine derivatives. tandfonline.com When exposed to ultraviolet (UV) radiation, such as that present in sunlight, the pyridine ring can undergo several transformations.

Irradiation of pyridine vapor at a wavelength of 254 nm can lead to its decomposition into products like acetylene and hydrogen cyanide, potentially through a "Dewar-pyridine" intermediate. arkat-usa.org For substituted pyridines, phototransposition is a common reaction, where substituents and the nitrogen atom appear to rearrange around the ring, leading to the formation of various isomers. arkat-usa.org For example, irradiating dimethylpyridines can result in two sets of three interconverting isomers, a process that is influenced by the wavelength of light and the presence of other gases. arkat-usa.org

The functionalization of pyridines can also be achieved through photochemical methods. Under acidic conditions, pyridinium (B92312) ions can be formed and then reduced by a single electron transfer (SET) to generate pyridinyl radicals. nih.gov These highly reactive species can then couple with other radicals, leading to the formation of new carbon-carbon bonds and functionalized pyridine products. nih.gov Another photochemical strategy involves the valence isomerization of pyridine N-oxides, which, upon irradiation with UV light (e.g., 254 nm), can be converted into C3-hydroxy pyridine derivatives. nih.govacs.org This process is believed to proceed through highly strained intermediates like oxaziridines. nih.govacs.org

Table 1: Summary of Photochemical Transformations of Pyridine Derivatives

Transformation Type Reactant(s) Conditions Key Intermediates/Products
Decomposition Pyridine Vapor Irradiation at 254 nm Acetylene, Hydrogen Cyanide, Dewar-pyridine arkat-usa.org
Phototransposition Dimethylpyridines Vapor phase irradiation (254 nm) Interconverting triads of isomers arkat-usa.org
Radical Functionalization Pyridines, Allylic Substrates Photochemical Organocatalysis Pyridinyl radicals, C(sp²)-C(sp³) coupled products nih.gov

Chemical oxidation contributes to the degradation of pyridine derivatives in aquatic systems. The oxidation of the pyridine ring can be achieved using various methods, often involving strong oxidizing agents. One of the primary products of this process is the corresponding pyridine N-oxide. rsc.org

Hydrogen peroxide (H₂O₂) is a common oxidant used for the N-oxidation of pyridines. The reaction can be catalyzed by recyclable anhydride catalysts, offering an environmentally friendly and industrially applicable method. rsc.org The oxidation of 1,4-dihydropyridines to their corresponding pyridine derivatives is another significant reaction, relevant to the metabolism of certain drugs. wum.edu.pk This aromatization can be achieved using various oxidizing systems, including dimethyl sulfoxide (DMSO) or bleaching powder (calcium hypochlorite). wum.edu.pkwum.edu.pk

In more extreme conditions, such as supercritical water oxidation, pyridine can be effectively broken down. This process involves high temperatures and pressures, leading to the cleavage of the pyridine ring and the formation of simpler molecules. acs.org

Table 2: Examples of Chemical Oxidation Methods for Pyridine Derivatives

Oxidation Method Oxidizing Agent(s) Substrate(s) Key Product(s)
N-Oxidation Hydrogen Peroxide (H₂O₂) Pyridines Pyridine N-Oxides rsc.org
Aromatization Dimethyl Sulfoxide (DMSO) Dihydropyridines Pyridine Derivatives wum.edu.pkwum.edu.pk
Aromatization Calcium Hypochlorite Dihydropyridines Pyridine Derivatives wum.edu.pk

Biotic Degradation Pathways of Alkylpyridines

Biotic degradation, or biodegradation, relies on the metabolic activities of microorganisms to break down organic compounds. researchgate.net This is a primary mechanism for the removal of alkylpyridines from soil and water. tandfonline.comresearchgate.net Numerous bacteria capable of using pyridines as their sole source of carbon and nitrogen have been isolated from the environment. tandfonline.com

The microbial metabolism of the pyridine ring is a complex process involving several enzymatic steps. Bacteria have evolved diverse pathways to cleave the stable heterocyclic ring. asm.org

One common initial step is hydroxylation, where hydroxyl groups are added to the pyridine ring, often forming pyridinediols (dihydroxypyridines) as intermediates. nih.govscispace.com For instance, species of Achromobacter can produce pyridine-2,5-diol from 2- or 3-hydroxypyridine. nih.govscispace.com

Following initial modifications, the ring is cleaved. In Arthrobacter sp., the degradation pathway involves four enzymatic steps, starting with a direct oxidative cleavage of the pyridine ring by a two-component monooxygenase system. asm.orgnih.govnih.gov This process does not require prior reduction or hydroxylation of the ring. asm.orgnih.gov The subsequent steps, catalyzed by dehydrogenases and amidohydrolases, ultimately lead to the formation of succinic acid, which can enter central metabolic pathways. asm.orgnih.gov Other bacteria, such as Bacillus and Nocardia species, degrade pyridine via pathways that generate intermediates like succinate semialdehyde or glutarate semialdehyde. nih.govsemanticscholar.org

Table 3: Microbial Species and Pathways for Pyridine Degradation

Microbial Genus Proposed Pathway/Key Steps Key Intermediates/Products
Arthrobacter Direct oxidative ring cleavage by monooxygenase. asm.orgnih.govnih.gov (Z)-N-(4-oxobut-1-enyl)formamide, Succinic acid asm.org
Achromobacter Hydroxylation to form diols. nih.govscispace.com Pyridine-2,5-diol nih.gov
Agrobacterium Hydroxylation to form diols. nih.govscispace.com Pyridine-3,4-diol nih.gov
Bacillus Ring cleavage leading to aldehyde formation. nih.gov Succinate semialdehyde nih.govsemanticscholar.org

The rate and extent of alkylpyridine biodegradation are influenced by both the chemical structure of the compound and the surrounding environmental conditions. researchgate.netsparkoncept.com

Structural Factors: The biodegradability of the pyridine ring is significantly altered by the nature and position of its substituents. tandfonline.comresearchgate.net The transformation rate of pyridine derivatives generally follows the order: pyridine carboxylic acids > mono-hydroxypyridines > methylpyridines > aminopyridines > halogenated pyridines. nih.gov For alkylpyridines, the position of the alkyl group dictates the initial site of enzymatic attack. For example, a study using Pseudomonas putida found that 4-alkylpyridines were hydroxylated on the ring, while 3-alkylpyridines were hydroxylated on the alkyl side-chain. rsc.org 2-Alkylpyridines underwent both ring and side-chain hydroxylation. rsc.org

Environmental Factors: Several environmental parameters play a critical role:

Oxygen Availability: Aerobic conditions are generally favorable for the degradation of pyridine and its derivatives, often involving oxygenase enzymes. researchgate.netnih.gov However, degradation can also occur under anaerobic conditions. nih.gov

Temperature and pH: Microbial activity is highly dependent on optimal temperature and pH ranges. Changes in pH can alter the rate of hydrolysis reactions and affect microbial growth. sparkoncept.comebrary.net

Moisture: Adequate moisture is essential for microbial growth and enzymatic activity. sparkoncept.comebrary.net

Nutrient Availability: The presence of other nutrients can impact the rate of biodegradation. ijpab.com

The ultimate goal of biodegradation is the complete mineralization of the organic compound to inorganic products like carbon dioxide (CO₂), water (H₂O), and ammonium (NH₄⁺). nih.gov Biotransformation studies identify the intermediate products formed during this process.

As mentioned, hydroxylated pyridines (pyridinols) are common early-stage biotransformation products. rsc.org The enzymatic oxidation of alkylpyridines can occur on either the ring or the alkyl side chain, leading to hydroxyalkyl pyridines or substituted pyridinols. semanticscholar.orgrsc.org For example, Pseudomonas sp. can transform 3-methylpyridine into 3-hydroxymethylpyridine and nicotinic acid. semanticscholar.org

Mineralization studies, often using ¹⁴C-labeled substrates, confirm the complete breakdown of the pyridine ring. nih.gov Such studies have demonstrated that the carbon from the pyridine ring is converted to CO₂. nih.gov In the presence of microorganisms, nitrogen-containing intermediates like nitrite can be further reduced to ammonium, which can then be assimilated by the microbial community. nih.gov The identification of metabolites like formaldehyde in degradation pathways indicates the formation of precursors that can be readily mineralized. nih.gov

Table 4: Common Biotransformation Products of Pyridine Derivatives

Parent Compound Class Microorganism(s) Biotransformation Product(s)
3-Methylpyridine Pseudomonas sp. 3-Hydroxymethylpyridine, Nicotinic acid semanticscholar.org
4-Alkylpyridines Pseudomonas putida 4-Substituted 3-hydroxypyridines rsc.org
3-Alkylpyridines Pseudomonas putida Hydroxyalkyl pyridines (hydroxylation on the alkyl group) rsc.org
2-Hydroxypyridine Achromobacter sp. Pyridine-2,5-diol nih.govscispace.com

Environmental Fate Modeling and Risk Assessment Considerations for 2-Ethyl-6-isopropylpyridine

The environmental fate of this compound, a member of the alkylpyridine chemical family, is assessed through environmental fate modeling, which integrates the compound's physicochemical properties with environmental parameters to predict its distribution, persistence, and potential for exposure. Due to a lack of extensive empirical data for this compound specifically, risk assessment considerations often rely on data from structurally similar compounds and quantitative structure-activity relationship (QSAR) models. These models are instrumental in forecasting the behavior of chemicals in various environmental compartments.

Persistence and Bioaccumulation Potential

Persistence:

Environmental CompartmentPersistence Classification for Alkylpyridines
AirPersistent
WaterPersistent
SoilPersistent
SedimentsPersistent

Source: Environment Canada Health Canada, 2013 canada.ca Note: This data is for the general category of "Pyridine, alkyl derivs." using 2-ethyl-4-methylpyridine as a representative structure for modeling.

Bioaccumulation Potential:

Bioaccumulation refers to the accumulation of a chemical in an organism at a higher concentration than in the surrounding environment. The potential for bioaccumulation is often estimated using the octanol-water partition coefficient (log P), which indicates a substance's lipophilicity.

For this compound, a calculated log P value is available, which can be used to infer its bioaccumulation potential.

CompoundCAS RNCalculated log P
This compound74701-47-62.767

Despite this moderate log P value, the screening assessment for "Pyridine, alkyl derivs." concluded that this group of substances does not have the potential to accumulate in organisms or to biomagnify in trophic food chains. canada.ca The assessment determined that these substances meet the criteria for persistence but not for bioaccumulation as set out in the Persistence and Bioaccumulation Regulations. canada.ca

Transport Mechanisms in Environmental Media

The transport of this compound in the environment is governed by its physical and chemical properties, which influence its movement within and between air, water, and soil.

Soil Mobility:

Environmental modeling for alkyl pyridine derivatives suggests a low potential for absorption into the organic matter of soil. This indicates a potential for mobility in the soil, which could lead to the leaching of the compound into groundwater.

Transport in Water:

The same modeling suggests that alkyl pyridine derivatives are likely to be volatile from water bodies. This implies that volatilization is a potential transport pathway from the aquatic environment to the atmosphere.

Atmospheric Transport:

Biological Interactions and Mechanistic Studies of 2 Ethyl 6 Isopropylpyridine Derivatives

Interaction with Biomacromolecules (e.g., DNA, Proteins)

DNA Binding Modes (Intercalation, Groove Binding)

The interaction of small molecules with DNA is a critical mechanism for many therapeutic agents. Pyridine (B92270) derivatives have been shown to bind to DNA through two primary non-covalent modes: intercalation and groove binding.

Intercalation involves the insertion of a planar, aromatic molecule, like many pyridine derivatives, between the base pairs of the DNA double helix. researchgate.net This mode of binding is stabilized by the overlap of the π-orbitals of the intercalating agent and the DNA bases. nih.gov Intercalation can lead to structural changes in the DNA, such as an increase in the separation of adjacent base pairs and an unwinding of the helix, which can interfere with DNA replication and transcription. nih.gov

Groove Binding , on the other hand, involves the fitting of a molecule into the minor or major groove of the DNA helix. This interaction is typically stabilized by hydrogen bonds, van der Waals forces, and electrostatic interactions with the atoms in the groove. Molecules that bind in the minor groove are often crescent-shaped. The binding of hybrid 4,6-dihydrazone pyrimidine derivatives has been shown to occur via a combination of groove binding and partial intercalation. researchgate.net

Table 1: Examples of DNA Binding Modes for Pyridine Derivatives

Compound Class DNA Target Observed Binding Mode(s) Research Finding
Hybrid Imidazole-Pyridine Derivatives Dickerson-Drew dodecamer, G-quadruplex DNA Intercalation Computational docking studies suggest these compounds act as DNA intercalators.
4,6-Dihydrazone Pyrimidine Derivatives with Pyridine Moiety Calf Thymus DNA (CT-DNA) Groove Binding and Partial Intercalation Spectroscopic studies and molecular docking indicated interactions consistent with both groove binding and intercalation, with binding constants (Kb) in the range of 105 M−1. researchgate.net
Pyridine-4-Carbohydrazide Schiff Base Derivatives Genomic DNA Minor Groove Binding UV-visible absorption titration and competitive binding assays confirmed minor groove binding, with binding constants (Kb) ranging from 6.3×10⁴ to 7.4×10⁴ M⁻¹. acs.org

Protein-Ligand Complex Formation

The biological activity of pyridine derivatives is often mediated by their binding to specific protein targets, forming a protein-ligand complex. This binding is governed by a variety of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. The pyridine ring itself can participate in these interactions, and its substituents play a crucial role in determining the binding affinity and specificity. arabjchem.org

For instance, molecular docking studies have been used to predict the binding modes of novel pyridine and pyrimidine derivatives with key regulatory proteins in cancer, such as cyclin-dependent protein kinase 2 (CDK-2) and B-cell lymphoma 2 (BCL-2). acs.org Similarly, the interactions between fluorinated ligands and proteins can be stabilized by water-mediated hydrogen bonds within the binding pocket. researchgate.net The analysis of these interactions is fundamental for structure-based drug design, allowing for the optimization of ligand affinity and selectivity for a desired protein target.

Table 2: Protein-Ligand Interactions for Pyridine Derivatives

Pyridine Derivative Class Protein Target Key Interactions Significance
Pyrrolo[3,2-c]pyridine derivatives FMS Kinase Not specified Compounds 1e and 1r were identified as potent inhibitors with IC50 values of 60 nM and 30 nM, respectively. nih.gov
Pyridin-2-yl estra-1,3,5-triene derivatives Aldo-keto reductase 1C3 (AKR1C3) Similar orientation and geometry as steroidal inhibitor EM1404 Moderate inhibition of AKR1C3 was linked to antitumor potential against MDA-MB-231 breast cancer cells. rsc.org
4-Substituted Pyridine Ligands Palladium(II) Cations Coordination bonds The properties of the resulting complexes can be tuned by modifying the ligand substituents. arabjchem.org

Advanced Biological Screening Methodologies for Pyridine Derivatives

The identification of biologically active pyridine derivatives and their targets relies on a combination of advanced screening methodologies, broadly categorized as in vitro and in silico approaches.

In Vitro and In Silico Screening Platforms

In Vitro Screening involves testing compounds directly in a biological assay. A common method is the MTT assay, which is used to assess the cytotoxic effects of compounds on various cancer cell lines. nih.govtandfonline.com For example, novel pyridine heterocyclic hybrids were evaluated against Huh-7, A549, and MCF-7 cancer cell lines using this method. nih.gov Enzyme inhibition assays are another critical in vitro tool, used to measure the potency of a compound against a specific enzyme, often yielding an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). nih.gov

In Silico Screening , or computational screening, utilizes computer models to predict the activity of compounds. Molecular docking is a primary technique used to predict the binding mode and affinity of a ligand to a protein's active site. acs.orgmdpi.com This approach was used to study the binding of pyridine and pyrimidine derivatives to cyclin-dependent protein kinase 2 (CDK-2) and B-cell lymphoma 2 (BCL-2). acs.org Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are used to evaluate the drug-like properties of candidate molecules at an early stage of discovery. rsc.orgmdpi.com

Table 3: Screening Methodologies for Pyridine Derivatives

Methodology Type Application Example Outcome
MTT Assay In Vitro Evaluation of pyridine heterocyclic hybrids against Huh-7, A549, and MCF-7 cancer cell lines. nih.govtandfonline.com Determination of cytotoxic activity and IC50 values. nih.gov
Tubulin Polymerization Assay In Vitro Testing of pyridine heterocyclic hybrids for their ability to inhibit tubulin polymerization. nih.gov Identification of compounds with potent tubulin depolymerization ability. nih.govtandfonline.com
Molecular Docking In Silico Prediction of binding modes of pyridine derivatives against targets like CDK-2, BCL-2, and EGFR. acs.orgmdpi.com Structural insights into protein-ligand interactions and prediction of binding affinity. researchgate.net
ADME Prediction In Silico In silico evaluation of pyridin-2-yl estra-1,3,5-triene derivatives to predict drug-like properties. rsc.org Assessment of pharmacokinetic profiles and medicinal chemistry friendliness. researchgate.net

Identification of Biological Targets

The identification of the specific biological targets of pyridine derivatives is a crucial step in understanding their mechanism of action. This process often begins with broad phenotypic screening, such as cytotoxicity assays against cancer cell lines, to identify active compounds. nih.gov

Once an active compound is identified, a combination of in silico and in vitro methods is employed for target identification and validation. In silico approaches, like molecular docking, can screen a compound against a library of known protein structures to predict potential binding partners. rsc.org For example, in silico screening was used to identify dihydrofolate reductase (DHFR) as a potential target for certain quinazolinone and pyridine derivatives. rsc.org

Experimental validation is then necessary to confirm these computational predictions. This can involve enzyme inhibition assays with the purified target protein. nih.gov For instance, a series of pyrrolo[3,2-c]pyridine derivatives were tested for their inhibitory effect against FMS kinase, confirming it as a molecular target. nih.gov

Table 4: Identified Biological Targets for Pyridine Derivatives

Pyridine Derivative Class Identified Biological Target Method of Identification Therapeutic Area
Pyridine-4-carbohydrazide Schiff's bases Dihydrofolate Reductase (DHFR) In silico screening followed by in vitro anticancer assays. rsc.org Anticancer
Pyridine/pyrimidine derivatives Epidermal Growth Factor Receptor (EGFR) (Wild type and T790M mutant) In vitro kinase inhibitory assays and molecular docking. mdpi.com Anticancer
Pyrrolo[3,2-c]pyridine derivatives FMS Kinase In vitro kinase inhibition assays. nih.gov Anticancer
Imidazo[1,2-a]pyridines p110a Enzyme inhibition assays. cncb.ac.cn Anticancer
Furo[2,3-b]pyridine derivatives AKT1, Estrogen Receptor Alpha (ERα), Human Epidermal Growth Factor Receptor 2 (HER2) Molecular docking studies. Anticancer

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.